molecular formula C16H19N3O2S B1674999 LOC14

LOC14

Cat. No.: B1674999
M. Wt: 317.4 g/mol
InChI Key: YVBSNHLFRIVWFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

    LOC14: is a potent inhibitor of protein disulfide isomerase (PDI), an enzyme involved in protein folding and redox regulation.

  • It is characterized by its ability to disrupt disulfide bonds within proteins, affecting their structure and function.
  • This compound has garnered attention due to its potential therapeutic applications.
  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for LOC14 are not widely documented, it can be synthesized through organic chemistry methods.

      Reaction Conditions: Researchers have likely employed various reactions, such as condensation, cyclization, or functional group transformations, to obtain this compound.

      Industrial Production: Currently, there is no large-scale industrial production of this compound, as it primarily serves as a research tool.

  • Chemical Reactions Analysis

      Reaction Types: LOC14 may undergo oxidation, reduction, or substitution reactions.

      Common Reagents and Conditions: Reagents like oxidants (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) could be involved.

      Major Products: The specific products formed depend on the reaction conditions, but they likely involve modified disulfide bonds or altered functional groups.

  • Scientific Research Applications

      Chemistry: Researchers use LOC14 to study protein folding, disulfide bond dynamics, and redox processes.

      Biology: It aids investigations into protein misfolding diseases, ER stress, and cellular responses.

      Medicine: this compound’s neuroprotective effects have been explored, and it may have therapeutic potential in neurodegenerative disorders.

      Industry: While not directly used in industry, insights from this compound research can inform drug development and protein engineering.

  • Mechanism of Action

  • Comparison with Similar Compounds

      Uniqueness: LOC14’s potency as a PDI inhibitor sets it apart.

      Similar Compounds: While no direct analogs exist, other PDI inhibitors (e.g., PACMA31, rutin) share some features.

    Properties

    IUPAC Name

    2-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,2-benzothiazol-3-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H19N3O2S/c20-15(12-5-6-12)18-9-7-17(8-10-18)11-19-16(21)13-3-1-2-4-14(13)22-19/h1-4,12H,5-11H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    YVBSNHLFRIVWFQ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1C(=O)N2CCN(CC2)CN3C(=O)C4=CC=CC=C4S3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H19N3O2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    317.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.